C21H22FN3O6

blood-brain barrier CNS penetration neuro-oncology

The compound with molecular formula C21H22FN3O6 corresponds to Selinexor (also designated KPT-330, ATG-010, brand name Xpovio/Nexpovio), a first-in-class, orally bioavailable selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1/CRM1). The compound is a synthetic small molecule with molecular weight 443.09 g/mol, XLogP 3.63, topological polar surface area 97.62 Ų, and zero Lipinski's rule violations, indicating favorable drug-like physicochemical properties.

Molecular Formula C21H22FN3O6
Molecular Weight 431.4 g/mol
Cat. No. B12637918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H22FN3O6
Molecular FormulaC21H22FN3O6
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O
InChIInChI=1S/C21H22FN3O6/c22-10-3-4-13-12(8-10)21(20(30)23-13)17-16(14(24-21)5-6-15(26)27)18(28)25(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,24H,1-2,5-7,9H2,(H,23,30)(H,26,27)/t11?,14-,16-,17+,21+/m0/s1
InChIKeyQKAWCNVRMNQQIU-IVQZSHPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C21H22FN3O6 (Selinexor/KPT-330) as First-in-Class Oral XPO1 Inhibitor: Molecular Identity and Core Procurement Parameters


The compound with molecular formula C21H22FN3O6 corresponds to Selinexor (also designated KPT-330, ATG-010, brand name Xpovio/Nexpovio), a first-in-class, orally bioavailable selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1/CRM1) [1]. The compound is a synthetic small molecule with molecular weight 443.09 g/mol, XLogP 3.63, topological polar surface area 97.62 Ų, and zero Lipinski's rule violations, indicating favorable drug-like physicochemical properties [1]. Selinexor is FDA-approved (2019), EMA-approved (2021), and NMPA-approved (2024) for the treatment of relapsed/refractory multiple myeloma and has been evaluated in over 172 clinical trials across diverse hematologic and solid tumor malignancies [1][2]. The compound's chemical structure was originally claimed in patent WO2013019561A1 as compound 70, and subsequent patent filings have established crystalline polymorph forms (notably Form A) with defined XRPD characterization [3][4].

Why C21H22FN3O6 Cannot Be Substituted with Generic XPO1 Inhibitors or In-Class Analogs


In-class XPO1 inhibitors exhibit substantial pharmacologic divergence that precludes generic substitution. Selinexor is distinguished by its specific stereochemistry (Z-isomer), established crystalline polymorph identity (Form A) with defined XRPD fingerprint (peaks at 2θ = 4.4°, 19.9°, 21.3°, 22.0°), and a unique clinical-regulatory footprint as the only SINE compound with completed Phase III registration trials in multiple myeloma [1][2]. Second-generation SINE compounds such as eltanexor (KPT-8602) and verdinexor (KPT-335) possess distinct physicochemical profiles, differing molecular weights and formulas (e.g., eltanexor: C17H10F6N6O, MW 428.29), divergent blood-brain barrier penetration (approximately 30-fold difference between selinexor and eltanexor), and non-overlapping clinical development stages [3][4]. Furthermore, Selinexor's oral bioavailability, half-life of 5-8 hours, and CYP3A4/P-gp interaction profile cannot be extrapolated from structural analogs without experimental validation [5]. These material differences in regulatory status, solid-state chemistry, pharmacokinetics, and clinical evidence base make direct substitution scientifically invalid and procurement decisions must be compound-specific.

Quantitative Comparative Evidence for C21H22FN3O6 (Selinexor/KPT-330) Versus In-Class Analogs and Standard-of-Care Comparators


Blood-Brain Barrier Penetration: Selinexor Exhibits 30-Fold Higher CNS Exposure Compared to Second-Generation Eltanexor

Selinexor demonstrates approximately 30-fold greater blood-brain barrier penetration compared to the second-generation SINE compound eltanexor (KPT-8602) [1][2]. This differential brain exposure directly correlates with distinct tolerability profiles: eltanexor exhibits reduced CNS-mediated adverse events including anorexia, malaise, and weight loss relative to selinexor in preclinical toxicology studies [1]. The quantitative difference in brain penetration represents a key selection criterion for research applications requiring CNS exposure (where selinexor may be preferred) versus those seeking minimized CNS toxicity (where eltanexor may be advantageous).

blood-brain barrier CNS penetration neuro-oncology pharmacokinetics

Phase III BOSTON Trial: Selinexor Combination Achieves 47% Reduction in Mortality Risk in Lenalidomide-Refractory Multiple Myeloma

In the randomized Phase III BOSTON trial (NCT03110562), the selinexor-bortezomib-dexamethasone (SVd) combination demonstrated a statistically significant 47% reduction in the risk of death compared to bortezomib-dexamethasone (Vd) alone in patients with lenalidomide-refractory multiple myeloma (hazard ratio [HR] 0.53; overall survival 26.7 months for SVd vs. 18.6 months for Vd) [1][2]. In proteasome inhibitor-naïve patients, median progression-free survival (mPFS) was 29.5 months with SVd versus 9.7 months with Vd alone (HR 0.29; 71% reduction in risk of progression or death) [2]. Overall response rate (ORR) in the BOSTON trial was 76.4% for SVd compared to 62.3% for Vd, with mPFS of 13.93 months versus 9.46 months respectively [3]. No other XPO1 inhibitor has completed Phase III registration trials with published survival data in this patient population.

multiple myeloma Phase III clinical trial overall survival lenalidomide-refractory

Pediatric Preclinical Cytotoxicity: Selinexor Demonstrates Median IC50 of 123 nM Across 38 Solid Tumor Cell Lines

In a comprehensive evaluation by the Pediatric Preclinical Testing Program (PPTP), selinexor demonstrated cytotoxic activity across a diverse panel of pediatric solid tumor and acute lymphoblastic leukemia (ALL) cell lines, with a median relative IC50 value of 123 nM (range 13.0 nM to >10 μM) [1][2]. This in vitro activity translated to in vivo efficacy, with selinexor inducing significant differences in event-free survival (EFS) distribution in 29 of 38 (76%) evaluable solid tumor xenografts and in 5 of 8 (63%) evaluable ALL xenografts when administered orally at 10 mg/kg thrice weekly for 4 weeks [1]. Objective responses (partial or complete) were observed in 4 of 38 solid tumor models including Wilms tumor, medulloblastoma, and ependymoma, and in 2 of 8 ALL models [2].

pediatric oncology in vitro cytotoxicity IC50 solid tumors

Pediatric Rhabdoid Tumor Sensitivity: Selinexor IC50 200 nM in MRT Cells Versus 1.1 μM in Non-MRT Comparators

In malignant rhabdoid tumor (MRT) models characterized by SMARCB1 inactivation and marked XPO1 activation, selinexor exhibited a median IC50 of 200 nM (IQR 175-435 nM) following 72-hour treatment, compared to 460 nM (IQR 400 nM-1.4 μM) for atypical teratoid/rhabdoid tumor (ATRT) cells and 1.1 μM (IQR 580 nM-1.4 μM) for non-MRT cell lines [1]. This 5.5-fold greater potency in MRT versus non-MRT cells correlates with inferred XPO1 activity levels, with the most XPO1-dependent cell lines showing greatest sensitivity to selinexor [1]. In vivo, oral selinexor administered for 15 days significantly inhibited tumor growth in two independent MRT patient-derived xenograft (PDX) models (p < 0.0001 and p = 0.0002) [1].

malignant rhabdoid tumor pediatric sarcoma SMARCB1 XPO1 dependence

Pharmacokinetic Linearity: Selinexor Exhibits Dose-Proportional Exposure with No Accumulation and Consistent 5-7 Hour Half-Life

Phase 1 pharmacokinetic analysis in patients with relapsed/refractory multiple myeloma and Waldenström's macroglobulinemia demonstrated that selinexor total exposure (AUC and Cmax) increased proportionally with dose across 3 to 30 mg/m² dose levels, with no evidence of drug accumulation and no dose-dependent effect on half-life or clearance [1]. At the 23 mg/m² dose level, Cmax was 289 ng/mL and AUC0-inf was 2219 ng·h/mL, achieving exposures comparable to antitumor exposure levels observed in preclinical mouse and dog models [1]. The elimination half-life was consistent at 5-7 hours across all dose levels tested [1][2]. This linear, predictable pharmacokinetic profile supports reliable dosing in both clinical and preclinical research settings.

pharmacokinetics dose proportionality half-life AUC

Crystalline Polymorph Identity: Form A Defined by XRPD Peaks at 2θ = 4.4°, 19.9°, 21.3°, 22.0° Enables Quality-Controlled Procurement

Selinexor single crystalline Form A is characterized by a defined X-ray powder diffraction (XRPD) fingerprint with characteristic peaks at 2θ angles of 4.4°, 19.9°, 21.3°, and 22.0° [1]. This thermodynamically most stable crystalline form enables unambiguous identity verification and purity assessment for procurement and formulation purposes. In contrast, the second-generation analog eltanexor (KPT-8602) has a distinct molecular formula (C17H10F6N6O vs. Selinexor's C17H11F6N7O) and consequently a different XRPD signature, while verdinexor (KPT-335) represents yet another distinct chemical entity . The establishment of crystalline polymorph standards in US Patent 11,753,401 B2 provides a regulatory-grade specification for selinexor identity and quality control that is not available for earlier-stage investigational XPO1 inhibitors [1].

polymorphism XRPD crystalline form solid-state chemistry

High-Value Procurement and Research Application Scenarios for C21H22FN3O6 (Selinexor/KPT-330) Based on Comparative Evidence


Relapsed/Refractory Multiple Myeloma Research Requiring Level I Clinical Evidence for Combination Therapy

Selinexor is the only XPO1 inhibitor with completed Phase III registration trial data in multiple myeloma. The BOSTON trial provides statistically significant survival benefit quantification: 47% reduction in mortality risk (HR 0.53) with OS extension from 18.6 to 26.7 months in lenalidomide-refractory patients, and 71% reduction in progression/death risk (HR 0.29) with mPFS extension from 9.7 to 29.5 months in proteasome inhibitor-naïve patients [7]. For research programs requiring regulatory-grade clinical evidence for combination therapy with proteasome inhibitors or immunomodulatory agents, selinexor represents the only XPO1-targeting compound with peer-reviewed Phase III data supporting procurement. The predictable pharmacokinetic profile (dose-proportional exposure, 5-7 hour half-life, no accumulation) enables reliable translational dosing in preclinical models [8].

CNS Oncology Research or Neurotoxicity-Sensitive Peripheral Tumor Models Requiring Defined BBB Penetration Profile

For research applications involving primary or metastatic CNS malignancies, selinexor's high blood-brain barrier penetration (approximately 30-fold greater than second-generation eltanexor) provides a distinct mechanistic advantage [7]. Conversely, for peripheral tumor models where CNS-mediated toxicity (anorexia, weight loss, malaise) would confound experimental endpoints, eltanexor's markedly reduced brain penetration may be preferred. The quantified 30-fold differential in BBB penetration enables rational compound selection based on CNS exposure requirements. This differential has been validated in multiple independent studies and is a key differentiating factor in the SINE compound class [8].

Pediatric Oncology Preclinical Programs with Defined XPO1-Dependent Tumor Histotypes

Selinexor's activity has been systematically characterized across the PPTP in vitro and in vivo panel, establishing quantitative benchmarks for potency and efficacy. With median IC50 of 123 nM across 38 solid tumor lines and 76% EFS improvement in solid tumor xenografts, selinexor provides a well-calibrated reference standard for XPO1 inhibitor evaluation in pediatric cancer models [7]. In specific tumor histotypes with documented XPO1 dependency—particularly malignant rhabdoid tumors with SMARCB1 inactivation—selinexor demonstrates 5.5-fold greater potency compared to non-MRT cells (IC50 200 nM vs 1.1 μM) and significant in vivo tumor growth inhibition (p < 0.0001) [8]. Research programs focused on SMARCB1-deficient or XPO1-activated pediatric malignancies should prioritize selinexor procurement based on this validated sensitivity profile.

Pharmaceutical Development and Formulation Studies Requiring Defined Polymorph Specifications

For pharmaceutical development applications, selinexor offers a fully characterized crystalline polymorph landscape with regulatory-grade specifications. Single crystalline Form A (thermodynamically most stable) is defined by XRPD peaks at 2θ = 4.4°, 19.9°, 21.3°, and 22.0°, enabling definitive identity verification and batch-to-batch quality control per US Patent 11,753,401 B2 [7]. This level of solid-state characterization is not available for investigational second-generation SINE compounds. Additionally, selinexor's favorable physicochemical properties—molecular weight 443.09, XLogP 3.63, zero Lipinski violations—and established manufacturing routes (WO2013019561A1) make it the preferred XPO1 inhibitor for formulation development, bioequivalence studies, or quality control method validation [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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